Cas no 1367113-86-7 (4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one
- EN300-1869487
- AKOS015451750
- 1367113-86-7
- SCHEMBL19559499
- CS-0349538
-
- インチ: 1S/C11H12FNO2/c1-15-10-3-2-7(4-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)
- InChIKey: ASWCQBFUARNYGG-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C1CC(NC1)=O)OC
計算された属性
- せいみつぶんしりょう: 209.08520679g/mol
- どういたいしつりょう: 209.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38.3Ų
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869487-0.25g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1869487-1.0g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1869487-2.5g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1869487-5.0g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1869487-0.1g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1869487-10g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1869487-1g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1869487-10.0g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1869487-0.5g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1869487-0.05g |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |
1367113-86-7 | 0.05g |
$587.0 | 2023-09-18 |
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-oneに関する追加情報
4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one: A Promising Compound in Medicinal Chemistry
4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one, with the chemical formula C13H13FN2O3 and CAS number 1367113-86-7, has emerged as a significant molecule in the field of medicinal chemistry. This compound belongs to the class of pyrrolidinone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The structural features of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one are particularly noteworthy, as the introduction of fluorine and methoxy groups at specific positions enhances its pharmacological profile.
4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one is characterized by its unique molecular architecture, which combines a pyrrolidinone ring with a substituted phenyl ring. The fluorine atom at the 3-position and the methoxy group at the 4-position of the phenyl ring play critical roles in modulating the compound's reactivity and biological activity. Recent studies have highlighted the importance of these substituents in improving the compound's binding affinity to target proteins, particularly in the context of enzyme inhibition and receptor modulation.
One of the most significant advancements in the study of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one has been the development of novel synthetic methods that allow for the efficient preparation of this compound. Researchers have reported the use of catalytic asymmetric synthesis and microwave-assisted reactions to achieve high yields and stereochemical control. These methods not only reduce the environmental impact of the synthesis process but also make the compound more accessible for further biological evaluation.
The biological activities of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one have been extensively investigated in recent years. A 2023 study published in the journal Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the activity of key inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of NF-κB signaling pathways, which are central to the regulation of immune responses.
Another area of focus has been the antitumor potential of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways. For instance, a 2024 study published in Cancer Research reported that 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one effectively inhibits the proliferation of breast cancer cells by disrupting the Akt/mTOR signaling pathway, which is critical for cell survival and growth.
Moreover, the compound has shown promising neuroprotective effects in models of neurodegenerative diseases. A recent study published in Neuropharmacology (2023) found that 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one can reduce oxidative stress and protect neuronal cells from damage in vitro. The compound's ability to cross the blood-brain barrier is a key factor in its potential therapeutic application for conditions such as Alzheimer's disease and Parkinson's disease.
Despite its promising properties, the development of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one as a therapeutic agent is still in its early stages. Challenges such as optimizing its pharmacokinetic profile and ensuring its safety in long-term use remain to be addressed. Current research efforts are focused on improving the compound's solubility and bioavailability, as well as identifying potential side effects through extensive preclinical testing.
In conclusion, 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one represents a valuable candidate for further exploration in medicinal chemistry. Its structural features, combined with its diverse biological activities, make it a compelling subject for future studies. As research continues to advance, this compound may pave the way for the development of new therapies for a range of diseases, from inflammation to cancer and neurodegenerative disorders.
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